molecular formula C21H21ClN4OS B11471000 6-(2-chlorobenzyl)-1-(2,3-dimethylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one

6-(2-chlorobenzyl)-1-(2,3-dimethylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11471000
M. Wt: 412.9 g/mol
InChI Key: SOHBRXNOPBGWFN-UHFFFAOYSA-N
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Description

6-(2-chlorobenzyl)-1-(2,3-dimethylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a dimethylphenyl group, and a thioxo group, all integrated into a hexahydropyrimido[4,5-d]pyrimidinone framework.

Preparation Methods

The synthesis of 6-(2-chlorobenzyl)-1-(2,3-dimethylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves multiple steps, typically starting with the preparation of the pyrimidinone core. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group may play a crucial role in its biological activity, potentially interacting with thiol groups in proteins. The chlorobenzyl and dimethylphenyl groups may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other pyrimidinone derivatives with varying substituents. For example:

  • 6-(2-chlorobenzyl)-1-phenyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one
  • 6-(2-chlorobenzyl)-1-(4-methylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties. The unique combination of substituents in 6-(2-chlorobenzyl)-1-(2,3-dimethylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one makes it distinct and potentially more effective in certain applications.

Properties

Molecular Formula

C21H21ClN4OS

Molecular Weight

412.9 g/mol

IUPAC Name

6-[(2-chlorophenyl)methyl]-1-(2,3-dimethylphenyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C21H21ClN4OS/c1-13-6-5-9-18(14(13)2)26-19-16(20(27)24-21(26)28)11-25(12-23-19)10-15-7-3-4-8-17(15)22/h3-9,23H,10-12H2,1-2H3,(H,24,27,28)

InChI Key

SOHBRXNOPBGWFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(CN(CN3)CC4=CC=CC=C4Cl)C(=O)NC2=S)C

Origin of Product

United States

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